molecular formula C15H15NOS B12893807 Cyclohexanone, 2-(1-isoquinolinylthio)- CAS No. 58006-84-1

Cyclohexanone, 2-(1-isoquinolinylthio)-

Cat. No.: B12893807
CAS No.: 58006-84-1
M. Wt: 257.4 g/mol
InChI Key: TVXCOFKBKRHVTQ-UHFFFAOYSA-N
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Description

2-(isoquinolin-1-ylthio)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with an isoquinolin-1-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoquinolin-1-ylthio)cyclohexanone typically involves the reaction of isoquinoline with cyclohexanone in the presence of a suitable thiolating agent. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution on the cyclohexanone ring.

Industrial Production Methods

While specific industrial production methods for 2-(isoquinolin-1-ylthio)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(isoquinolin-1-ylthio)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isoquinolin-1-ylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinolin-1-ylthio derivatives.

Scientific Research Applications

2-(isoquinolin-1-ylthio)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(isoquinolin-1-ylthio)cyclohexanone involves its interaction with specific molecular targets. The isoquinolin-1-ylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the cyclohexanone ring.

    Cyclohexanone: A simpler ketone without the isoquinolin-1-ylthio group.

    2-(isoquinolin-1-yl)ethanone: A related compound with an ethanone instead of a cyclohexanone ring.

Uniqueness

2-(isoquinolin-1-ylthio)cyclohexanone is unique due to the combination of the isoquinolin-1-ylthio group and the cyclohexanone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

58006-84-1

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

2-isoquinolin-1-ylsulfanylcyclohexan-1-one

InChI

InChI=1S/C15H15NOS/c17-13-7-3-4-8-14(13)18-15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,14H,3-4,7-8H2

InChI Key

TVXCOFKBKRHVTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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